molecular formula C6H6N2O3 B187174 2-Methyl-5-nitropyridin-4-ol CAS No. 18614-67-0

2-Methyl-5-nitropyridin-4-ol

Cat. No.: B187174
CAS No.: 18614-67-0
M. Wt: 154.12 g/mol
InChI Key: FAKJFUXUIXKGNF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridin-4-ol serves as a valuable synthetic intermediate and chemical building block in advanced research and development. Its structure, featuring both a nitro group and a pyridinol ring, makes it a versatile precursor in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles . Researchers utilize this compound in the synthesis of pyridine-based ligands, such as Schiff bases, which are known to form coordination complexes with various metal ions like Cu(II) and Zn(II) for catalytic and materials science applications . These metal complexes have demonstrated significant potential in scientific studies, showing activities such as free radical scavenging in antioxidant assays and inhibitory effects on enzymes like α-glucosidase . Furthermore, the nitropyridine scaffold is a key motif explored in multicomponent reactions, including the Hantzsch synthesis, for creating diversely functionalized dihydropyridine and pyridine derivatives . These synthetic pathways are crucial for generating compound libraries in the search for new pharmacologically active substances and functional organic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-6(9)5(3-7-4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKJFUXUIXKGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308436
Record name 2-Methyl-5-nitro-4-pyridinol
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-67-0
Record name 2-Methyl-5-nitro-4-pyridinol
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Record name 2-Methyl-5-nitro-4-pyridinol
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Record name 2-methyl-5-nitropyridin-4-ol
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Foundational & Exploratory

Thermodynamic Stability of 2-Methyl-5-nitro-4-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-nitro-4-pyridinol (CAS 18614-67-0) represents a critical scaffold in heterocyclic chemistry, serving as a high-value intermediate for pharmaceutical agents, including antitubercular drugs and kinase inhibitors. Its thermodynamic profile is defined by a competitive tautomeric equilibrium between the 4-pyridinol (lactim) and 4-pyridone (lactam) forms.[1]

This guide provides a rigorous analysis of the compound's thermodynamic stability, driven by the interplay between the electron-withdrawing 5-nitro group and the steric/inductive effects of the 2-methyl substituent.[1] We present validated synthesis protocols, stability data, and characterization methodologies essential for researchers in drug development and materials science.

Molecular Architecture & Tautomeric Equilibrium[1]

The core thermodynamic challenge in handling 2-methyl-5-nitro-4-pyridinol is the lactam-lactim tautomerism .[1] While often loosely referred to as a "pyridinol," the compound predominantly exists as 2-methyl-5-nitro-4(1H)-pyridone in the solid state and polar solvents.[1]

Electronic Push-Pull System

The molecule features a "push-pull" electronic structure that significantly enhances its thermal stability compared to the unsubstituted parent:

  • 2-Methyl Group (+I Effect): Provides weak electron donation, stabilizing the ring but introducing steric bulk adjacent to the N1 and C3 positions.[1]

  • 5-Nitro Group (-R, -I Effect): A strong electron-withdrawing group (EWG) at the 5-position. It decreases the electron density of the ring, increasing the acidity of the N-H proton (in the pyridone form) and the O-H proton (in the pyridinol form).[1]

The Tautomeric Battle

The equilibrium constant (


) is heavily solvent-dependent.[1][2] The 5-nitro group stabilizes the pyridone form through resonance delocalization of the nitrogen lone pair onto the nitro oxygens.[1]

Tautomerism Pyridinol 4-Pyridinol Form (Lactim) Favored in Gas Phase/Non-polar Pyridone 4-Pyridone Form (Lactam) Favored in Solid State/Polar Pyridinol->Pyridone Polar Solvents (High Dielectric) Pyridone->Pyridinol Gas Phase / High T

Figure 1: Tautomeric equilibrium heavily favors the 4-pyridone form in condensed phases due to intermolecular hydrogen bonding and dipolar stabilization.[1]

Thermodynamic Profiling

Solid-State Stability

In the crystalline phase, the compound exhibits high thermal stability, attributed to a robust intermolecular hydrogen-bonding network typical of 4-pyridones.[1] Molecules likely stack in a head-to-tail arrangement, linking the N-H donor of one molecule to the Carbonyl Oxygen acceptor of another.[1]

PropertyValue / CharacteristicSource/Note
Melting Point 245 – 249 °C [1]
Crystal Habit Yellow/Orange Crystalline Solid[1][3]
Lattice Energy High (inferred from MP)Driven by H-bonds
Decomposition > 250 °CAvoid prolonged heating above MP
Solution-Phase Thermodynamics
  • Solubility: Low in non-polar solvents (Hexane, Toluene).[1] Moderate to high in polar aprotic solvents (DMSO, DMF) and acidic/basic aqueous media.[1]

  • pKa Influence: The 5-nitro group significantly lowers the pKa of the protonated species compared to 4-pyridone (pKa ~3.2).[1] Expect the 5-nitro derivative to be less basic at Nitrogen and more acidic at the NH/OH site.[1]

Experimental Protocols

Synthesis of 2-Methyl-5-nitro-4-pyridinol

Direct Nitration Protocol This protocol utilizes the steric directing effect of the 2-methyl group to selectively nitrate the 5-position of 2-methyl-4-pyridinol.

Reagents:

  • 2-Methyl-4-pyridinol (Starting Material)

  • Sulfuric Acid (

    
    , conc.)[1][3]
    
  • Nitric Acid (

    
    , fuming or 70%)[1]
    

Workflow:

  • Dissolution: Dissolve 2-methyl-4-pyridinol in concentrated

    
     at 0–5 °C. The protonation of the pyridine nitrogen protects the ring from oxidation but deactivates it toward electrophilic substitution.[1]
    
  • Nitration: Add

    
     dropwise, maintaining temperature < 10 °C to prevent dinitration or decomposition.
    
  • Heating: Slowly warm to 60–90 °C. The hydroxyl group (or carbonyl in pyridone form) activates the ring, overcoming the deactivation from the protonated nitrogen.[1] The 2-methyl group sterically hinders position 3, directing the nitro group to position 5.[1]

  • Quenching: Pour reaction mixture onto crushed ice.

  • Isolation: Neutralize to pH ~5-6 with NaOH or

    
    . The product precipitates as a yellow solid.[1]
    
  • Purification: Recrystallize from water or ethanol/water.

SynthesisWorkflow Start Start: 2-Methyl-4-pyridinol Step1 Dissolve in H2SO4 (0°C) Start->Step1 Step2 Add HNO3 Dropwise (Maintain <10°C) Step1->Step2 Step3 Heat to 60-90°C (Electrophilic Subst. at C5) Step2->Step3 Step4 Quench on Ice & Neutralize Step3->Step4 End Product: 2-Methyl-5-nitro-4-pyridinol (Yellow Precipitate) Step4->End

Figure 2: Step-by-step synthesis workflow emphasizing temperature control for regioselectivity.

Stability Assessment Methodology

To validate the thermodynamic stability of new derivatives, the following self-validating protocol is recommended:

  • Differential Scanning Calorimetry (DSC):

    • Ramp: 10 °C/min from 40 °C to 300 °C.

    • Target: Sharp endotherm at 245–249 °C (Melting).

    • Warning: Immediate exotherm following melting indicates decomposition.[1]

  • Variable Temperature NMR (VT-NMR):

    • Solvent: DMSO-d6.

    • Observation: Monitor the shift of the NH proton (typically

      
       11-13 ppm) vs OH proton.[1] Broadening of signals indicates rapid tautomeric exchange.[1]
      

Applications in Drug Design

The thermodynamic stability of this scaffold makes it an ideal "warhead" carrier or structural core in medicinal chemistry:[1]

  • Kinase Inhibitors: The pyridone oxygen and NH serve as excellent hydrogen bond acceptor/donor pairs for the ATP-binding pocket of kinases.[1]

  • Antitubercular Agents: Nitro-substituted heterocycles are often bioactivated by bacterial nitroreductases (e.g., in M. tuberculosis), leading to reactive intermediates that kill the pathogen [4].[1]

References

  • Sigma-Aldrich. Product Specification: 2-methyl-5-nitro-4-pyridinol (CAS 18614-67-0).[1]Link[1]

  • Katritzky, A. R., et al. Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry.[1] (General reference for Pyridone/Pyridinol tautomerism).

  • PubChem. Compound Summary: 2-Hydroxy-4-methyl-5-nitropyridine (Isomer comparison).[1]Link[1]

  • BenchChem. Technical Guide to Nitroaniline Derivatives and Hydrates. (Context on nitro-group thermodynamics). Link[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitropyridin-4-ol (CAS 21901-41-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Compound Disambiguation

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of 2-Methyl-5-nitropyridin-4-ol. It is critical to note a common point of confusion regarding this compound's identification. The CAS number provided in the topic, 21901-40-6 , correctly identifies 2-Amino-4-methyl-5-nitropyridine [1][2]. The chemical name, however, specifies a hydroxyl ("-ol") functional group. The correct CAS number for the hydroxy-substituted compound, 2-Hydroxy-4-methyl-5-nitropyridine , is 21901-41-7 [3][4][5]. This guide will focus exclusively on the latter (CAS 21901-41-7) to align with the chemical nomenclature and its structural implications. This compound exists in tautomeric equilibrium with its keto form, 2-methyl-5-nitro-1H-pyridin-4-one, a crucial consideration for its reactivity and spectral analysis.

Core Compound Identification and Properties

2-Hydroxy-4-methyl-5-nitropyridine is a functionalized pyridine derivative with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[6]. Its structure, featuring a hydroxyl group, a nitro group, and a methyl group on the pyridine core, provides multiple sites for chemical modification, making it a valuable building block in medicinal chemistry[6].

Chemical Structure and Tautomerism

The compound's structure is defined by the substituted pyridine ring. The presence of the hydroxyl group at the 4-position leads to significant keto-enol tautomerism, where the equilibrium favors the pyridin-4-one form in many environments. This is a critical aspect of its identity and influences its spectroscopic signature and chemical behavior.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

The fundamental properties of 2-Hydroxy-4-methyl-5-nitropyridine are summarized below. This data is essential for experimental design, including solvent selection and reaction temperature control.

PropertyValueSource(s)
CAS Number 21901-41-7[3][4][5]
Molecular Formula C₆H₆N₂O₃[5][7]
Molecular Weight 154.12 g/mol [5]
Appearance Orange plates[4]
Melting Point 186-190 °C (literature)[4]
IUPAC Name 2-methyl-5-nitro-1H-pyridin-4-one[7]

Spectroscopic and Structural Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The logical workflow involves mass spectrometry for molecular weight confirmation, followed by NMR and IR spectroscopy for detailed structural elucidation of the functional groups and their connectivity.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_conclusion Conclusion Sample Purified Solid Sample MS Mass Spectrometry (MS) Confirms MW = 154.12 Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates H/C Framework MS->NMR Conclusion Structural Confirmation & Purity Assessment MS->Conclusion IR FT-IR Spectroscopy Identifies Functional Groups (O-H, C=O, N-O) NMR->IR NMR->Conclusion IR->Conclusion caption Workflow for structural elucidation.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For 2-Hydroxy-4-methyl-5-nitropyridine, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically yield the intact protonated molecular ion, minimizing fragmentation and simplifying spectral interpretation[8].

Predicted Mass Spectrometry Data: The following table lists predicted m/z values for various adducts, which are crucial for identifying the compound in a complex matrix[7].

AdductPredicted m/z
[M+H]⁺ 155.04512
[M+Na]⁺ 177.02706
[M-H]⁻ 153.03056
[M+K]⁺ 193.00100

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-QTOF

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. The choice of a polar protic solvent aids in the ionization process.

  • Instrument Setup: Use an ESI source coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Ionization Mode: Operate in both positive and negative ion modes to detect various adducts (e.g., [M+H]⁺ and [M-H]⁻).

  • Infusion: Introduce the sample solution into the source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred for pure samples to maximize signal intensity.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 100 - 120 °C

    • Desolvation Gas (N₂): Flow at 500-600 L/hr and heat to 300-350 °C to ensure efficient solvent evaporation.

    • Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential low-mass fragments.

  • Data Analysis: Compare the exact mass measurement from the QTOF analyzer to the theoretical mass calculated from the molecular formula (C₆H₆N₂O₃). A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule. A vibrational analysis of this compound has been reported, confirming its structural features[4]. The spectrum is expected to be dominated by bands corresponding to the hydroxyl/amine, carbonyl (from the tautomer), and nitro groups.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration TypeRationale
O-H / N-H 3200 - 3500StretchingBroad peak, indicative of the hydroxyl group and N-H from the pyridinone tautomer, involved in hydrogen bonding.
Aromatic C-H 3000 - 3100StretchingSharp peaks characteristic of the pyridine ring protons.
C=O 1640 - 1680StretchingStrong absorption due to the carbonyl group in the dominant pyridin-4-one tautomer.
Aromatic C=C/C=N 1550 - 1620StretchingMultiple bands from the pyridine ring framework.
N-O (Nitro) 1500 - 1560 (asym)1340 - 1380 (sym)StretchingTwo strong, distinct peaks confirming the presence of the nitro group.

Protocol: FT-IR Analysis using KBr Pellet

  • Sample Preparation: Grind 1-2 mg of the dried compound with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of the expected signals.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H 11.0 - 12.0Broad SingletOH / NHAcidic proton of the hydroxyl or pyridone N-H, often broad and downfield.
¹H ~8.9SingletH-6Aromatic proton adjacent to the nitrogen and deshielded by the nitro group.
¹H ~7.0SingletH-3Aromatic proton shielded relative to H-6.
¹H ~2.6SingletCH₃Methyl group protons.
¹³C ~175-C-4Carbonyl carbon from the pyridone tautomer, highly deshielded.
¹³C ~145-C-2Carbon bearing the methyl group.
¹³C ~140-C-6Aromatic CH carbon.
¹³C ~135-C-5Carbon bearing the nitro group.
¹³C ~115-C-3Aromatic CH carbon.
¹³C ~20-CH₃Methyl carbon.

Protocol: Sample Preparation for NMR Analysis

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar, aromatic compounds and allows for the observation of exchangeable protons (OH/NH).

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and potentially 2D correlation spectra (e.g., HSQC, HMBC) to confirm assignments.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 2-Hydroxy-4-methyl-5-nitropyridine is crucial for its application as a chemical intermediate.

Synthetic Route

The compound can be synthesized from its amino precursor, 2-Amino-4-methyl-5-nitropyridine (CAS 21901-40-6) . A common method for converting an aminopyridine to a hydroxypyridine involves a diazotization reaction followed by hydrolysis.

  • Diazotization: The amino group is treated with a nitrite source (e.g., NaNO₂) under acidic conditions (e.g., H₂SO₄) at low temperatures (0-5 °C) to form an unstable diazonium salt.

  • Hydrolysis: The diazonium salt is then gently warmed in the aqueous acidic solution, causing the diazonium group to be displaced by a hydroxyl group with the evolution of nitrogen gas.

  • Isolation: The resulting product, 2-Hydroxy-4-methyl-5-nitropyridine, can be isolated by filtration or extraction upon neutralization[4][9].

Chemical Reactivity
  • Acidity: The hydroxyl group is acidic and can be deprotonated with a base to form a pyridinolate salt, which can act as a nucleophile in further reactions.

  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitro group and the ring nitrogen. This makes it susceptible to nucleophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂), providing a pathway to other functionalized pyridine derivatives.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The following information is derived from the Safety Data Sheet (SDS) for 2-Hydroxy-4-methyl-5-nitropyridine[3].

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements (H-phrases)Precautionary Statements (P-phrases)
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H312: Harmful in contact with skin.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332: Harmful if inhaled.P312: Call a POISON CENTER/doctor if you feel unwell.
H335: May cause respiratory irritation.P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Handling Recommendations:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling Practices: Avoid generating dust. Keep away from incompatible materials. Wash hands thoroughly after handling.

References

A complete list of sources cited in this document is provided below for verification and further reading.

  • Sigma-Aldrich. Safety Data Sheet for 2-Methyl-5-ethylpyridine. (2012). 10

  • ChemicalBook. 2-Methyl-5-nitropyridine synthesis.11

  • MilliporeSigma. Safety Data Sheet. (2025). 12

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Hydroxy-4-methyl-5-nitropyridine.3

  • ChemicalBook. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL | 53925-27-2. (2025). 13

  • Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.

  • Chem-Impex. 2-Methyl-5-nitropyridine.14

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. (2013). 15

  • National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules - PMC.16

  • PubChemLite. 2-methyl-5-nitropyridin-4-ol (C6H6N2O3). (2025). 7

  • PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine.17

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). 18

  • National Institutes of Health. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem.19

  • National Institutes of Health. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. (2025). 20

  • Echemi. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine Safety Data Sheets.21

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.22

  • Benchchem. Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. (2025). 23

  • mVOC 4.0. 2-methylpyridine.24

  • ChemicalBook. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8. (2025). 25

  • Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (2025). 8

  • ChemicalBook. 2-Amino-5-nitro-4-picoline CAS#: 21901-40-6.9

  • Apollo Scientific. 2-Methyl-4-nitropyridine N-oxide Safety Data Sheet. (2023). 26

  • ChemicalBook. 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7. (2026). 4

  • National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (2022). 27

  • The Royal Society of Chemistry. Supporting Information for a scientific publication.28

  • Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.1

  • Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.

  • Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.29

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. (2025). 30

  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.31

  • BLD Pharm. 21901-40-6|4-Methyl-5-nitropyridin-2-amine.2

  • Tokyo Chemical Industry Co., Ltd. 2-Amino-4-methyl-5-nitropyridine | 21901-40-6.32

  • Sigma-Aldrich. 2-Methoxy-4-methyl-5-nitropyridine 97% | 6635-90-1.33

  • Chemguide. mass spectra - fragmentation patterns.34

  • ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)...35

  • Thermo Fisher Scientific. 2-Methyl-5-nitropyridine, 95% 25 g | Buy Online. (2026). 36

  • Advanced ChemBlocks. 2-Chloro-5-methyl-4-nitropyridine 97%.

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...37

  • ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine.38

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.39

  • ChemScene. 21203-68-9 | 2-Methyl-5-nitropyridine.40

  • Chem-Impex. 2-Hydroxy-4-methyl-5-nitropyridine.6

  • Sigma-Aldrich. 2-Hydroxy-4-methyl-5-nitropyridine 98% | 21901-41-7.5

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). 41

Sources

Literature review of 2-Methyl-5-nitropyridin-4-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-Methyl-5-nitropyridin-4-ol

Executive Summary

2-Methyl-5-nitropyridin-4-ol (CAS: 18614-67-0), often existing in equilibrium with its tautomer 2-methyl-5-nitro-4-pyridone , is a critical heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the methyl group at C2, the hydroxyl/keto group at C4, and the nitro group at C5.

This intermediate serves as a linchpin in the synthesis of fused bicyclic systems, particularly carbolines , pyrrolopyridines , and imidazopyridines . These scaffolds are ubiquitous in kinase inhibitors (e.g., JAK2, GSK3) and next-generation antibiotics. The compound’s primary utility is its conversion into 4-chloro-2-methyl-5-nitropyridine , a highly reactive electrophile that enables


 diversification, making it indispensable for fragment-based drug discovery (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7]

The compound exhibits tautomerism, favoring the pyridone form in solid state and neutral solution, but reacting as a hydroxypyridine under specific conditions (e.g., chlorination).

PropertyData
Chemical Name 2-Methyl-5-nitropyridin-4-ol
Synonyms 4-Hydroxy-2-methyl-5-nitropyridine; 2-Methyl-5-nitro-4(1H)-pyridone
CAS Number 18614-67-0
Molecular Formula

Molecular Weight 154.12 g/mol
Appearance Yellow to brown crystalline solid
Melting Point 148–150 °C (as mixture with 3-nitro isomer) [1]
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Key Hazards Irritant; Nitro compounds may be shock-sensitive if dry/pure

Synthesis Pathways

The industrial synthesis of 2-methyl-5-nitropyridin-4-ol is dominated by the electrophilic nitration of 2-methylpyridin-4-ol. A major challenge in this pathway is regioselectivity , as nitration occurs at both the C3 and C5 positions, requiring rigorous separation.

Primary Route: Nitration of 2-Methylpyridin-4-ol

The standard protocol involves treating 2-methylpyridin-4-ol with fuming nitric acid in sulfuric acid. This yields a mixture of the 3-nitro and 5-nitro isomers.[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The hydroxyl group (strongly activating, ortho/para director) directs the nitro group to positions 3 and 5. The methyl group (weakly activating) reinforces this but steric hindrance slightly favors the 5-position.
    
  • Yield Distribution: Typically ~60:40 or 70:30 ratio of 3-nitro to 5-nitro isomers, depending on temperature and acid concentration [1].

Alternative Route: From Diethyl Malonate Derivatives

A less common but highly specific route involves the cyclization of 2-(5-nitropyridin-2-yl)-malonic acid diethyl ester using sulfuric acid, followed by decarboxylation. This route avoids isomer separation but requires more complex starting materials [2].

Visualizing the Synthesis Workflow

SynthesisWorkflow Precursor 2-Methylpyridin-4-ol (Start) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Mixture Isomeric Mixture (3-NO2 & 5-NO2) Reagents->Mixture 60-100°C Separation Fractional Crystallization or Chromatography Mixture->Separation Target 2-Methyl-5-nitropyridin-4-ol (Target Isomer) Separation->Target Major/Minor Fraction Byproduct 2-Methyl-3-nitropyridin-4-ol (Byproduct) Separation->Byproduct

Figure 1: Synthetic pathway illustrating the critical isomer separation step required to isolate the 5-nitro derivative.

Key Transformations & Reactivity

The utility of 2-methyl-5-nitropyridin-4-ol stems from its ability to be converted into 4-chloro-2-methyl-5-nitropyridine (CAS 856834-65-6). This chlorinated intermediate is the actual "workhorse" in pharmaceutical synthesis.

Chlorination (The Gateway Reaction)
  • Reagents: Phosphorus oxychloride (

    
    ) often with 
    
    
    
    .
  • Conditions: Reflux (110–120 °C).

  • Outcome: The C4-hydroxyl is replaced by chlorine. The resulting 4-chloro compound is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
Downstream Diversification

Once the chlorine is installed, the molecule becomes a scaffold for:

  • 
     with Amines:  Introduction of primary/secondary amines at C4.
    
  • Nitro Reduction: Conversion of

    
     to 
    
    
    
    using
    
    
    ,
    
    
    , or
    
    
    .
  • Cyclization: The resulting C4-amino and C5-amino groups can be bridged to form imidazoles or triazoles.

Pharmaceutical Applications

Kinase Inhibitors (JAK2, GSK3)

The pyridine core is a privileged scaffold in kinase inhibition. The 2-methyl-5-nitro motif allows for the construction of Imidazo[4,5-b]pyridines .

  • Mechanism: The 4-chloro group is displaced by an amine (R-NH2). The nitro group is reduced to an amine. Cyclization with an aldehyde or orthoformate yields the imidazopyridine core, a common pharmacophore in JAK inhibitors [3].

Carboline Synthesis

Recent literature highlights the use of this intermediate in a "unified approach" to synthesize


-, 

-,

-, and

-carbolines. The 2-methyl-5-nitropyridin-4-ol is converted to a 4-bromo or 4-iodo derivative, which then undergoes cross-coupling and reductive cyclization to form the carboline skeleton, found in various antitumor alkaloids [1].
Antibiotics (Neisseria gonorrhoeae)

Patent literature identifies 2-methyl-5-nitropyridin-4-ol as a precursor for novel antibiotic classes targeting resistant Gram-negative bacteria. The 4-position is functionalized with specific side chains to enhance penetration into the bacterial cell wall [4].

Pathway Visualization: From Scaffold to Drug

DrugPathway Core 2-Methyl-5-nitropyridin-4-ol Intermediate 4-Chloro-2-methyl-5-nitropyridine Core->Intermediate POCl3 Step2A Halogenation (Br/I) Core->Step2A Alternative Path Step1A SnAr with Amine (R-NH2) Intermediate->Step1A Step1B Nitro Reduction (-NO2 -> -NH2) Step1A->Step1B Product1 Imidazo[4,5-b]pyridine (JAK/GSK3 Inhibitors) Step1B->Product1 Cyclization Step2B Cross-Coupling & Cyclization Step2A->Step2B Product2 Carboline Alkaloids (Antitumor Agents) Step2B->Product2

Figure 2: Divergent synthesis showing how the intermediate serves as a precursor for two distinct therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-methyl-5-nitropyridine

This protocol converts the 4-ol to the reactive 4-Cl intermediate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Addition: Charge the flask with 2-methyl-5-nitropyridin-4-ol (10.0 g, 64.9 mmol).

  • Reagent: Slowly add Phosphorus Oxychloride (

    
    )  (50 mL). Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (110 °C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot disappears.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Critical: POCl3 hydrolysis is violent.

  • Extraction: Neutralize with saturated

    
     to pH 7–8. Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. The residue is typically a yellow solid/oil that can be used directly or purified by silica gel chromatography.
    
Protocol B: Separation of 3-Nitro and 5-Nitro Isomers

If synthesizing from 2-methylpyridin-4-ol, separation is required.

  • Crude Mixture: Dissolve the crude nitration product in minimum hot Ethanol.

  • Crystallization: Allow to cool slowly. The 3-nitro isomer often crystallizes out first or forms a different polymorph.

  • Filtration: Filter the solid.[3] The filtrate is enriched in the 5-nitro isomer .

  • Chromatography: If crystallization is insufficient, use column chromatography (Silica gel, 0-10% MeOH in DCM). The 3-nitro isomer typically elutes differently due to intramolecular H-bonding effects (if the OH is free).

References

  • Snyder, S. A., et al. (2011). "A Unified Approach to the Isomeric

    
    -, 
    
    
    
    -,
    
    
    -, and
    
    
    -Carbolines via their 6,7,8,9-Tetrahydro Counterparts." Journal of Organic Chemistry. (Cited for isomer separation and carboline synthesis).
  • ChemicalBook. (2023). "2-Methyl-5-nitropyridine Synthesis and Applications."

  • Cho, et al. (2012). "Synthesis of Potent JAK2 Inhibitors." Pharmaceuticals.[4][1]

  • Google Patents. (2018). "WO2018037223A1 - Antibiotic compounds."

  • GuideChem. (2023). "Synthesis of 2-Chloro-4-methyl-5-nitropyridine."

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Methyl-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Methyl-5-nitropyridin-4-ol (CAS: 18614-67-0 ) is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.[1][2][3][4][5]

For the process chemist or medicinal researcher, this molecule presents a specific solubility challenge driven by its tautomeric equilibrium . Unlike simple pyridines, the 4-hydroxy-substituted pyridine ring exists predominantly in the 4-pyridone form in the solid state and in polar solvents. This structural duality creates a high-melting crystal lattice stabilized by strong intermolecular hydrogen bonding, significantly restricting its solubility in non-polar media.

This guide provides a technical breakdown of its solubility landscape, a predictive classification of solvent compatibility, and a validated protocol for experimental determination.[6]

Chemical Profile
ParameterDetail
IUPAC Name 2-Methyl-5-nitropyridin-4-ol (or 2-Methyl-5-nitro-4(1H)-pyridinone)
CAS Number 18614-67-0
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Key Functional Groups Nitro (-NO₂), Methyl (-CH₃), Hydroxyl/Ketone (Tautomeric)
Predicted pKa ~3.5 (OH deprotonation), ~1.0 (N-protonation)

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the Pyridinol-Pyridone Tautomerism .

  • Non-Polar Solvents (The Pyridinol Form): In the gas phase or highly non-polar solvents, the aromatic 4-hydroxypyridine form is favored. However, the compound is virtually insoluble in these solvents (e.g., Hexane) due to the high energy required to break the crystal lattice.

  • Polar Solvents (The Pyridone Form): In the solid state and polar solvents (DMSO, Water, Methanol), the 4-pyridone tautomer dominates. This form is highly polar and acts as both a hydrogen bond donor (NH) and acceptor (C=O, NO₂).

Implication: You cannot treat this simply as a lipophilic organic molecule. It behaves more like a zwitterionic species, requiring high-dielectric or protic solvents for effective dissolution.

Predicted Solubility Landscape

Note: While specific quantitative data (mg/mL) for this CAS is scarce in open literature, the following profile is derived from structural analogs (e.g., 4-hydroxy-3-nitropyridine) and thermodynamic principles.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventPredicted SolubilityTechnical Commentary
Polar Aprotic DMSO High (>50 mg/mL)Primary Choice. Disrupts intermolecular H-bonds effectively. Ideal for NMR and stock solutions.
Polar Aprotic DMF / DMAc High (>50 mg/mL)Excellent for reactions (SₙAr) and formulation. High boiling point allows thermal dissolution.
Polar Protic Methanol Moderate (10–30 mg/mL)Good for reflux; solubility drops significantly at RT. Useful for recrystallization.
Polar Protic Ethanol Low-Moderate Requires heating. Often used as an anti-solvent in conjunction with DMSO.
Nitrile Acetonitrile Low-Moderate Useful for HPLC mobile phases but poor for high-concentration stock solutions.
Chlorinated DCM / Chloroform Low (<5 mg/mL)Poor solubility due to inability to break the pyridone lattice.
Ethers THF / 1,4-Dioxane Low Limited utility unless heated.
Hydrocarbons Hexane / Toluene Insoluble Strict Anti-Solvent. Use these to crash the product out of solution.

Validated Experimental Protocol (SOP)

Protocol: Isothermal Saturation (Shake-Flask)

Objective: Determine the saturation solubility (


) at 25°C.

Materials:

  • 2-Methyl-5-nitropyridin-4-ol (dry powder).

  • HPLC-grade Solvents (DMSO, MeOH, ACN).

  • 0.45 µm PTFE Syringe Filters.

  • Thermomixer or Temperature-controlled shaker.[6]

Workflow:

  • Preparation: Weigh approx. 50 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal and agitate at 25°C for 24 hours (1000 rpm).

    • Check Point: If the solution becomes clear, add more solid until a suspension persists.

  • Filtration: Stop agitation. Allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum dish.

    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / 0.5 mL).

Alternative (HPLC): Dilute the filtrate 100x with mobile phase and quantify against a standard curve at 254 nm.

Visualization: Solubility Decision Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 2-Methyl-5-nitropyridin-4-ol Goal Define Goal Start->Goal Reaction Synthetic Reaction (S_NAr, Alkylation) Goal->Reaction Purification Purification (Recrystallization) Goal->Purification Analysis Analysis (NMR, HPLC) Goal->Analysis PolarAprotic Select Polar Aprotic (DMSO, DMF, NMP) Reaction->PolarAprotic SolventScreen Solvent Screening Purification->SolventScreen NMR DMSO-d6 (Universal Solvent) Analysis->NMR HPLC ACN/Water + 0.1% Formic Acid (Gradient Elution) Analysis->HPLC TempCheck Temp > 80°C? PolarAprotic->TempCheck UseDMAc Use DMAc/DMF (High Sol + High BP) TempCheck->UseDMAc Yes Protic Hot Methanol/Ethanol SolventScreen->Protic Method A: Thermal AntiSolvent Anti-Solvent Crash (Dissolve in DMF -> Add Water) SolventScreen->AntiSolvent Method B: Precipitation

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Analysis).

Strategic Applications in Synthesis

A. Recrystallization Strategy

Due to the steep solubility curve in alcohols, Methanol is the recommended solvent for purification.

  • Dissolution: Reflux the crude solid in Methanol (approx. 20 mL/g).

  • Clarification: Hot filter to remove insoluble inorganic salts.

  • Crystallization: Cool slowly to 0°C. The nitro-pyridone structure facilitates the formation of dense, high-purity crystals.

  • Yield Optimization: If yield is low, add Water (anti-solvent) dropwise to the cold filtrate to force precipitation.

B. Reaction Solvent Selection

For nucleophilic substitutions (e.g., converting the 4-OH to 4-Cl using POCl₃), avoid protic solvents.

  • Recommended: Acetonitrile (reflux) or neat POCl₃.

  • Note: The 5-nitro group makes the C4 position highly electrophilic, but the pyridone tautomer is less reactive than the pyridinol. Using a base (e.g., DIPEA) in a solvent like Dichloromethane (if soluble) or Toluene (suspension) can drive the reaction by shifting the equilibrium.

References

  • Royal Society of Chemistry. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. (Context on methyl-pyridine solubility/synthesis). Retrieved from [Link]

Sources

Chemo-Selectivity and Functionalization: The C2-Methyl Center of 2-Methyl-5-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 2-methyl-5-nitropyridin-4-ol , a critical scaffold in the synthesis of fused heterocyclic kinase inhibitors (e.g., JAK2, DNA-PK). The molecule’s utility is defined by the unique electronic environment of the C2-methyl group, which exhibits enhanced C-H acidity due to the synergistic electron-withdrawing effects of the C5-nitro group and the C4-pyridone tautomer. This guide details the mechanistic basis of this reactivity, provides validated protocols for functionalization (specifically enaminone formation and condensation), and outlines its application in high-value medicinal chemistry campaigns.

Electronic Architecture & Tautomeric Dynamics

To manipulate this molecule effectively, one must first understand that it does not exist primarily as a pyridine. In solution (DMSO, MeOH) and the solid state, 4-hydroxypyridines favor the 4(1H)-pyridone tautomer.

The "Push-Pull" System

The reactivity of the C2-methyl group is governed by three electronic factors:

  • Vinylogous Acidity: The C2-methyl is vinylogous to the electron-deficient nitrogen. In the pyridone form, the protonated/alkylated nitrogen (NH) carries significant positive charge character, inductively activating the

    
    -methyl protons.
    
  • Nitro Group Influence (C5): The nitro group is a strong

    
    -acceptor. Although it is meta to the methyl group in a static pyridine model, the resonance contributors of the deprotonated intermediate allow delocalization of the negative charge onto the nitro oxygens (see Diagram 1).
    
  • Carbonyl Locking: The C4-carbonyl creates a fixed electronic dipole, reinforcing the electron deficiency of the ring system.

Quantitative Acidity (pKa Context)

While standard 2-picoline has a pKa


 34 (DMSO), the introduction of the 5-nitro and 4-oxo groups drastically lowers the pKa of the C2-methyl protons to the range of 18–22 . This allows deprotonation by relatively mild alkoxide bases (e.g., NaOEt, piperidine) or amine bases under thermal conditions, avoiding the need for lithiation (LDA/n-BuLi) which could attack the nitro group.

Visualization: Mechanistic Activation

The following diagram illustrates the resonance stabilization of the carbanion formed upon deprotonation of the C2-methyl group.

ResonanceMechanism Base Base (B:) Substrate 2-Methyl-5-nitro-4-pyridone Base->Substrate Attacks C2-H Transition Deprotonation (C2-CH2 Anion) Substrate->Transition -HB Resonance1 Resonance A: N-Stabilization Transition->Resonance1 Path 1 Resonance2 Resonance B: Nitro-Delocalization Transition->Resonance2 Path 2 Product Reactive Enolate Equivalent Resonance1->Product Resonance2->Product

Figure 1: Mechanistic pathway showing the dual-mode stabilization of the C2-carbanion, enabling mild-condition functionalization.

Key Functionalization Pathways

Condensation with DMF-DMA (Enaminone Synthesis)

The most valuable transformation for drug discovery is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This converts the C2-methyl into an


-2-(dimethylamino)vinyl moiety.
  • Significance: The resulting enaminone is a "chameleon" intermediate. It can be cyclized with hydrazines to form pyrazolo[3,4-b]pyridines or with guanidines to form pyrimido[4,5-b]pyridines.

  • Selectivity: The reaction is highly selective for the C2-methyl over the C4-OH (which may be methylated to -OMe as a side reaction if stoichiometry is not controlled, though the pyridone NH usually protects the oxygen).

Knoevenagel-Type Condensation

Reaction with aromatic aldehydes yields styrylpyridones .

  • Conditions: Catalytic piperidine in refluxing MeOH or AcOH.

  • Utility: Used to extend the

    
    -system for fluorescent probes or to create hydrophobic pockets for kinase binding domains.
    
Oxidation

The C2-methyl can be oxidized to the carboxylic acid (2-carboxy-5-nitro-4-pyridone) using Selenium Dioxide (SeO₂) in pyridine/water. This is less common due to the difficulty in purifying the zwitterionic product.

Experimental Protocol: Synthesis of Enaminone Intermediate

Objective: Functionalization of 2-methyl-5-nitropyridin-4-ol to (E)-2-(2-(dimethylamino)vinyl)-5-nitropyridin-4-ol.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Methyl-5-nitropyridin-4-ol1.0Substrate
DMF-DMA (neat)3.0 - 5.0Reagent & Solvent
DMF (Anhydrous)5-10 VolCo-solvent (Optional)
Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask with 2-methyl-5-nitropyridin-4-ol (10 mmol) under an inert atmosphere (

    
    ).
    
  • Addition: Add anhydrous DMF (10 mL) followed by DMF-DMA (5.0 mL, excess). Note: Excess DMF-DMA drives the equilibrium by removing methanol.

  • Reaction: Heat the mixture to 110°C (reflux) for 4–6 hours. The reaction color typically deepens to dark red/brown.

  • Monitoring: Monitor by LC-MS. The product (

    
    ) will be starting material + 55 Da.
    
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold diethyl ether or MTBE (50 mL). The enaminone product is typically polar and will precipitate.

    • Filter the solid and wash with cold ether.

  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography, as the enaminone can hydrolyze on silica gel.

Experimental Workflow Diagram

Workflow Start Start: 2-Methyl-5-nitropyridin-4-ol Step1 Add DMF-DMA (3-5 eq) Solvent: DMF Start->Step1 Step2 Reflux @ 110°C (4-6 Hours) Step1->Step2 Check LC-MS Check (Target: SM + 55 Da) Step2->Check Step3 Quench: Pour into Ice-Cold Ether/MTBE Check->Step3 Complete Step4 Filtration & Wash Step3->Step4 Final Product: Enaminone Intermediate Step4->Final

Figure 2: Validated workflow for the conversion of the C2-methyl group to the dimethylaminovinyl functionality.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 5-nitro-4-pyridone core is a frequent bioisostere in kinase inhibitors.

  • JAK2 Inhibitors: The nitro group is often reduced to an amine (after methyl functionalization) to form 2-amino-5-methyl-3-nitropyridine derivatives or fused systems that mimic the ATP-binding hinge region.

  • DNA-PK Inhibitors: Recent literature (e.g., Pharmaceuticals 2025) highlights the use of similar nitropyridine scaffolds where the methyl group is cyclized to form triazolo[1,5-a]pyridines.[1][2]

Fusion Strategies

The reactivity described above allows for the construction of:

  • Pyrrolo[2,3-c]pyridines (5-azaindoles): Via Batcho-Leimgruber indole synthesis logic (Enaminone + Reduction of Nitro).

  • 2,6-Naphthyridines: Via condensation of the C2-methyl (enamine form) with cyanoacetamide or malononitrile.

References

  • MDPI Pharmaceuticals. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.[1] (Discusses the reaction of 2-methyl-5-nitropyridines with DMF-DMA and subsequent cyclizations).

  • BenchChem. (2025).[3] Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. (Provides pKa data and general reactivity profiles for nitro-picolines).

  • PubChem. 2-Methyl-5-nitropyridine Compound Summary. (Physical properties and structural identifiers).

  • Royal Society of Chemistry. (2013).[4] Supplementary Information: Synthetic routes to substituted nitropyridines. (Detailed experimental procedures for bromination and functionalization of methyl-nitropyridines).

  • Liskon Chemical. (2024). Reaction between DMF-DMA and methyl groups.[2][5] (Mechanistic insight into the enaminone formation).

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-5-nitropyridin-4-ol from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-methyl-5-nitropyridin-4-ol scaffold (also identified as 4-hydroxy-2-methyl-5-nitropyridine) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of antibiotics, kinase inhibitors, and antiviral agents. Its structural versatility allows for further functionalization at the C-2 methyl group (via lithiation or oxidation) and the C-4 hydroxyl group (via activation/displacement).

This application note details a robust, two-stage synthetic protocol starting from the commercially available ethyl acetoacetate . Unlike generic literature that often omits purification nuances, this guide focuses on the regioselective challenges of the nitration step and provides a self-validating workflow to ensure high purity of the 5-nitro isomer.

Core Synthetic Strategy

The synthesis is disconnected into two primary phases:

  • Pyridone Core Construction: A "C4 + C1 + N" condensation strategy using ethyl acetoacetate, triethyl orthoformate, and ammonia.

  • Electrophilic Functionalization: A controlled nitration exploiting steric differentiation to favor the 5-nitro isomer over the 3-nitro byproduct.

SynthesisOverview SM Ethyl Acetoacetate (C4 Precursor) Inter1 Ethyl 2-(ethoxymethylene) acetoacetate SM->Inter1 Triethyl orthoformate Ac2O, Reflux Core 2-Methylpyridin-4-ol (Pyridone Core) Inter1->Core NH4OH (aq) Cyclization Target 2-Methyl-5-nitropyridin-4-ol (Target) Core->Target HNO3 / H2SO4 Regioselective Nitration

Figure 1: Strategic retrosynthesis and forward pathway.

Phase 1: Construction of the Pyridine Core

Objective: Synthesis of 2-methylpyridin-4-ol (4-hydroxy-2-methylpyridine). Mechanism: Claisen-type condensation followed by cyclization-elimination.

Reaction Logic

Direct reaction of ethyl acetoacetate with ammonia typically yields


-aminocrotonate, which requires a second equivalent of ester to cyclize, forming a different product (e.g., dehydroacetic acid derivatives). To secure the pyridine ring, a one-carbon "staple" is required. Triethyl orthoformate  serves as this electrophilic C1 donor, converting the active methylene of the acetoacetate into a reactive ethoxymethylene intermediate.
Experimental Protocol

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Triethyl orthoformate (1.1 equiv)[1]

  • Acetic anhydride (2.0 equiv)

  • Ammonium hydroxide (28-30% aq, excess)

Step-by-Step Workflow:

  • Condensation (Enol Ether Formation):

    • In a round-bottom flask equipped with a reflux condenser and drying tube, combine ethyl acetoacetate (130 g, 1.0 mol), triethyl orthoformate (163 g, 1.1 mol), and acetic anhydride (204 g, 2.0 mol).

    • Critical Step: Heat the mixture to reflux (approx. 130-140°C bath temperature). The acetic anhydride drives the equilibrium by consuming the ethanol produced.

    • Maintain reflux for 2–3 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) for the disappearance of ethyl acetoacetate.

    • Workup: Concentrate the mixture under reduced pressure to remove volatile byproducts (ethyl acetate, acetic acid, excess anhydride). The residue is crude ethyl 2-(ethoxymethylene)acetoacetate , typically a dark oil.

  • Cyclization (Pyridone Formation):

    • Cool the crude oil to room temperature.

    • Add concentrated ammonium hydroxide (200 mL) cautiously. Note: The reaction is exothermic.

    • Stir the mixture vigorously at room temperature for 12 hours. The oil will gradually dissolve and then precipitate the product.

    • Isolation: Cool the suspension to 0–5°C in an ice bath. Filter the solid precipitate.[2]

    • Purification: Recrystallize the crude solid from ethanol or water.

    • Yield Expectations: 60–70%.

    • Characterization: The product, 2-methylpyridin-4-ol, exists in tautomeric equilibrium with 2-methyl-4-pyridone. MP: 168–170°C.

Phase 2: Regioselective Nitration

Objective: Synthesis of 2-Methyl-5-nitropyridin-4-ol. Challenge: The 4-hydroxy group activates positions 3 and 5. The 2-methyl group sterically hinders position 3, but not completely. The goal is to maximize the 5-nitro isomer and remove the 3-nitro byproduct.

Regioselectivity Analysis

Electronic effects dictate that the electrophile (


) attacks the positions ortho to the hydroxyl group.
  • Position 3: Flanked by OH and Methyl (Sterically hindered).

  • Position 5: Flanked by OH and H (Sterically accessible).

  • Outcome: The 5-nitro isomer is the major product (typically >80% ratio), but the 3-nitro isomer is a persistent impurity.

NitrationSelectivity cluster_pathways Electrophilic Aromatic Substitution Pathways Substrate 2-Methylpyridin-4-ol Path3 Attack at C-3 (Sterically Hindered) Substrate->Path3 HNO3/H2SO4 Path5 Attack at C-5 (Sterically Favored) Substrate->Path5 HNO3/H2SO4 Product3 3-Nitro Isomer (Minor Byproduct) Path3->Product3 Product5 5-Nitro Isomer (Major Target) Path5->Product5

Figure 2: Regiochemical pathways during nitration.

Experimental Protocol

Reagents:

  • 2-Methylpyridin-4-ol (10.9 g, 100 mmol)

  • Concentrated Sulfuric Acid (

    
    , 50 mL)
    
  • Fuming Nitric Acid (

    
    , 90%+, 7.0 mL, 1.5 equiv)
    

Step-by-Step Workflow:

  • Preparation of Nitrating Mixture:

    • In a 250 mL 3-neck flask equipped with a thermometer and stirrer, place the 2-methylpyridin-4-ol .

    • Cool the flask to 0°C in an ice-salt bath.

    • Add concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C. The substrate will dissolve to form a sulfate salt solution.

  • Nitration:

    • Add fuming nitric acid dropwise over 30 minutes, strictly maintaining temperature < 10°C. Safety Alert: Exotherm is sharp.

    • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Subsequently, heat the mixture to 60°C for 2 hours to drive the reaction to completion. (Monitoring: Aliquot quenched in water, checked by LC-MS).

  • Quench and Isolation:

    • Pour the reaction mixture onto 200 g of crushed ice.

    • Neutralize the solution to pH 3–4 using solid sodium carbonate or concentrated NaOH solution. Caution: Massive foaming.

    • The product typically precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold water.

  • Purification (Isomer Separation):

    • The crude solid contains both 3-nitro and 5-nitro isomers.

    • Recrystallization: Dissolve the crude solid in boiling water or ethanol. The 5-nitro isomer is less soluble and crystallizes out first upon cooling. The 3-nitro isomer often remains in the mother liquor.

    • Alternative: If high purity (>98%) is required for pharmaceutical use, perform column chromatography (DCM/MeOH 95:5). The 3-nitro isomer (being more hindered and less polar due to internal H-bonding) typically elutes differently than the 5-nitro isomer.

Data Summary:

ParameterSpecification
Appearance Yellow crystalline solid
Yield 65–75% (Post-recrystallization)
Melting Point 148–150°C (Lit.[3] Value)
1H NMR (DMSO-d6)

12.17 (br s, OH), 8.77 (s, H-6), 6.33 (s, H-3), 2.35 (s, CH3)

References

  • Synthesis of Pyridone Core

    • Method: Condensation of ethyl acetoacetate with triethyl orthoform
    • Source: (Analogous chemistry for acetoacetate derivatives).

  • Nitration and Regioselectivity

    • Method: Nitration of 2-methylpyridin-4-ol and characteriz
    • Source: (Details the synthesis and NMR of 2-methyl-5-nitropyridin-4-ol).

  • Intermediate Characterization

    • Compound: 4-Hydroxy-2-methylpyridine properties and synthesis.[4][5][6]

    • Source:.

  • Alternative DMF-DMA Route

    • Method: Use of DMF-DMA for enaminone form
    • Source:.

Sources

Application Notes & Protocols: Leveraging 2-Methyl-5-nitropyridin-4-ol as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This document provides a comprehensive guide for utilizing 2-Methyl-5-nitropyridin-4-ol as a foundational scaffold for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, propose synthetic strategies, detail screening protocols, and discuss lead optimization methodologies, thereby offering a complete roadmap from initial concept to preclinical evaluation.

Introduction: The Rationale for 2-Methyl-5-nitropyridin-4-ol as a Kinase Inhibitor Scaffold

The pyridin-4-one (or 4-hydroxypyridine) core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The 2-Methyl-5-nitropyridin-4-ol scaffold, in particular, presents several advantageous features for kinase inhibitor design:

  • Hydrogen Bonding Capabilities: The pyridin-4-ol tautomer can act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ring nitrogen and the carbonyl oxygen in its pyridin-4-one form), enabling it to form crucial interactions with the hinge region of the kinase ATP-binding pocket.

  • Defined Substitution Vectors: The methyl group at the 2-position and the nitro group at the 5-position provide distinct vectors for chemical modification. These positions can be functionalized to explore different regions of the kinase active site, thereby influencing potency and selectivity.

  • Synthetic Tractability: The pyridine ring system is amenable to a wide range of well-established synthetic transformations, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Potential for Bioisosteric Replacement: The nitro group, while offering a strong electron-withdrawing effect that can influence the acidity of the 4-hydroxyl group, is often considered a potential liability in drug candidates due to metabolic concerns. However, it serves as an excellent synthetic handle for introducing a variety of other functional groups through bioisosteric replacement, a key strategy in lead optimization.[1][2][3]

Proposed Synthetic Pathways and Library Generation

The journey from the starting scaffold to a library of potential kinase inhibitors involves a series of strategic synthetic modifications. Below are proposed synthetic routes to diversify the 2-Methyl-5-nitropyridin-4-ol core.

Initial Scaffold Synthesis

While 2-Methyl-5-nitropyridin-4-ol may not be readily commercially available, its synthesis can be approached from precursors like 2-methyl-5-nitropyridine.[4] A common route involves the oxidation of the pyridine nitrogen to an N-oxide, followed by nucleophilic substitution at the 4-position.

Library Generation Workflow

The following workflow outlines a strategy for creating a focused library of compounds based on the 2-Methyl-5-nitropyridin-4-ol scaffold.

Synthetic_Library_Generation Scaffold 2-Methyl-5-nitropyridin-4-ol R1_Mod Modification at R1 (e.g., Suzuki, Sonogashira coupling) Scaffold->R1_Mod Position 2 R2_Mod Modification at R2 (e.g., Etherification, Amination) Scaffold->R2_Mod Position 4 (OH) Nitro_Reduction Reduction of Nitro Group Scaffold->Nitro_Reduction Position 5 Library Diverse Compound Library R1_Mod->Library R2_Mod->Library Amine_Deriv Amine Derivatization (e.g., Amidation, Sulfonylation) Nitro_Reduction->Amine_Deriv Amine_Deriv->Library

Caption: Synthetic workflow for library generation from the 2-Methyl-5-nitropyridin-4-ol scaffold.

Kinase Inhibition Screening Cascade

Once a library of compounds has been synthesized, a systematic screening cascade is essential to identify promising hits and characterize their activity.

Primary Biochemical Screening

The initial screen should be a high-throughput biochemical assay to assess the direct inhibitory activity of the compounds against a panel of kinases.

Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™) [5]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase, substrate, and [γ-³³P]ATP to their final concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the test compound at a single high concentration (e.g., 10 µM).

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and spot the reaction mixture onto a filter membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a DMSO control.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Parameter Typical Condition Rationale
ATP Concentration Apparent ATP-KmTo ensure competitive inhibitors can be identified effectively.
Compound Concentration 1-10 µMA standard concentration for initial single-point screening.
Control DMSOTo determine the 100% enzyme activity level.
Secondary Assays: Potency and Selectivity

Hits from the primary screen should be further characterized to determine their potency (IC50) and selectivity profile.

Protocol: IC50 Determination

  • Follow the primary assay protocol, but with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase Selectivity Profiling:

Profiling potent hits against a broad panel of kinases is crucial to identify off-target effects and to understand the selectivity profile of the compound series.[6] Services from companies like Promega or Reaction Biology offer comprehensive kinase panel screening.[5][7]

Cell-Based Assays

Biochemical hits must be validated in a cellular context to assess their true therapeutic potential. Cell-based assays provide information on cell permeability, target engagement in a physiological environment, and downstream effects on signaling pathways.[8][9][10]

Protocol: NanoBRET™ Target Engagement Assay [11]

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the transfected cells in a multi-well plate.

    • Add the NanoBRET® tracer and the test compound to the cells.

    • Add the NanoLuc® substrate and the extracellular NanoLuc® inhibitor.

    • Measure the BRET signal.

  • Data Analysis:

    • A decrease in the BRET signal indicates that the test compound is displacing the tracer and engaging with the target kinase.

    • Dose-response curves can be generated to determine the cellular IC50.

Screening_Cascade Compound_Library Compound Library Primary_Screen Primary Biochemical Screen (Single Concentration) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits IC50_Det IC50 Determination (Dose-Response) Hits->IC50_Det Potent_Hits Potent Hits IC50_Det->Potent_Hits Selectivity Kinase Selectivity Profiling Potent_Hits->Selectivity Cell_Based Cell-Based Assays (e.g., NanoBRET™) Potent_Hits->Cell_Based Lead_Candidates Lead Candidates Selectivity->Lead_Candidates Cell_Based->Lead_Candidates

Sources

Preparation of 4-Chloro-2-Methyl-5-Nitropyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate from a Pyridinol Starting Material

This guide provides a comprehensive protocol for the synthesis of 4-chloro-2-methyl-5-nitropyridine, a valuable building block in the development of novel therapeutics. The synthesis commences with the readily available starting material, 2-methyl-pyridin-4-ol, and proceeds through a two-step sequence of nitration followed by chlorination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also insights into the chemical principles and safety considerations that underpin this synthetic route.

Introduction

4-Chloro-2-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of both a chloro and a nitro group allows for diverse downstream functionalization. The chloro group can be readily displaced by various nucleophiles, while the nitro group can be reduced to an amine, opening up a plethora of synthetic possibilities. This application note details a reliable and scalable laboratory procedure for the preparation of this important compound.

Synthetic Overview

The synthesis of 4-chloro-2-methyl-5-nitropyridine from 2-methyl-pyridin-4-ol is a two-stage process. The first step involves the regioselective nitration of the pyridine ring at the 5-position to yield 2-methyl-5-nitro-pyridin-4-ol. The subsequent step is the conversion of the hydroxyl group to a chloro group using a robust chlorinating agent.

Synthesis_Workflow Start 2-Methyl-pyridin-4-ol Intermediate 2-Methyl-5-nitro-pyridin-4-ol Start->Intermediate Nitration (H2SO4, HNO3) Final 4-Chloro-2-methyl-5-nitropyridine Intermediate->Final Chlorination (POCl3, PCl5)

Caption: Overall synthetic workflow for the preparation of 4-chloro-2-methyl-5-nitropyridine.

Part 1: Nitration of 2-Methyl-pyridin-4-ol

The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. The reaction conditions are carefully controlled to favor the formation of the desired 5-nitro isomer.

Mechanistic Insight

The nitration of pyridine derivatives is generally more challenging than that of benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the hydroxyl group at the 4-position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the positions ortho to the hydroxyl group are the 3 and 5 positions. The methyl group at the 2-position provides some steric hindrance at the 3-position, thus favoring nitration at the 5-position. The reaction is typically carried out in a mixture of concentrated sulfuric acid and nitric acid, which generates the nitronium ion in situ.

Experimental Protocol: Synthesis of 2-Methyl-5-nitro-pyridin-4-ol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles
2-Methyl-pyridin-4-olC₆H₇NO109.1310.0 g0.0916
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL-
Concentrated Nitric Acid (70%)HNO₃63.0115 mL-
IceH₂O18.02As needed-
Sodium Carbonate (anhydrous)Na₂CO₃105.99As needed-
Deionized WaterH₂O18.02As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 10.0 g (0.0916 mol) of 2-methyl-pyridin-4-ol in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, cool 15 mL of concentrated nitric acid in an ice bath.

  • Nitration: Slowly add the cold concentrated nitric acid to the solution of 2-methyl-pyridin-4-ol in sulfuric acid via the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield of 2-methyl-5-nitro-pyridin-4-ol is typically in the range of 70-80%.

Part 2: Chlorination of 2-Methyl-5-nitro-pyridin-4-ol

The conversion of the hydroxyl group to a chloro group is a crucial step to introduce a versatile handle for further synthetic modifications. Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is an effective reagent for this transformation.

Mechanistic Insight

The chlorination of a hydroxypyridine with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloropyridine. The addition of phosphorus pentachloride can enhance the reactivity of the system by generating additional chloride ions and reacting with any water present.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-5-nitropyridine

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles
2-Methyl-5-nitro-pyridin-4-olC₆H₆N₂O₃154.1210.0 g0.0649
Phosphorus OxychloridePOCl₃153.3330 mL-
Phosphorus PentachloridePCl₅208.246.8 g0.0326
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
IceH₂O18.02As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.0649 mol) of 2-methyl-5-nitro-pyridin-4-ol.

  • Addition of Reagents: Carefully add 30 mL of phosphorus oxychloride to the flask, followed by the portion-wise addition of 6.8 g (0.0326 mol) of phosphorus pentachloride. Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The reaction mixture should become a clear, dark solution.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Work-up: Cool the residue in an ice bath and very slowly and cautiously add crushed ice to the flask to quench the remaining reagents. This is a highly exothermic process and should be done with extreme care.

  • Extraction: Once the reaction is quenched, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities. Finally, wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-chloro-2-methyl-5-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel. The expected yield is typically around 80-90%.[1]

Safety and Handling Precautions

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3]

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These reagents are highly corrosive, toxic, and react violently with water.[4][5] They should be handled with extreme caution in a dry environment. The quenching process is highly exothermic and should be performed slowly with efficient cooling.

  • 4-Chloro-2-methyl-5-nitropyridine and its intermediates: These compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[6][7][8]

Data Summary

StepStarting MaterialProductReagentsTypical Yield
12-Methyl-pyridin-4-ol2-Methyl-5-nitro-pyridin-4-olH₂SO₄, HNO₃70-80%
22-Methyl-5-nitro-pyridin-4-ol4-Chloro-2-methyl-5-nitropyridinePOCl₃, PCl₅80-90%[1]

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 4-chloro-2-methyl-5-nitropyridine from 2-methyl-pyridin-4-ol. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for use in various drug discovery and development programs. The provided mechanistic insights and detailed protocols are intended to empower scientists to confidently execute this synthesis in their laboratories.

References

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 2-Methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2-methylpyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific transformation. The nitration of substituted pyridinols presents unique challenges due to the competing electronic effects of the ring nitrogen and the activating substituents. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction yield and purity.

Core Principles: Understanding the Reaction's Nuances

The nitration of 2-methylpyridin-4-ol is an electrophilic aromatic substitution (EAS) reaction. The core of the challenge lies in the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack.[1] Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated, further increasing this deactivation.[2]

However, the substrate possesses two activating groups: a methyl group (weakly activating, ortho-, para-directing) and a hydroxyl group (strongly activating, ortho-, para-directing). In this case, the pyridin-4-ol exists in equilibrium with its tautomer, 4-pyridone. The hydroxyl/pyridone and methyl groups work in opposition to the deactivating effect of the protonated ring nitrogen, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. Controlling the regioselectivity and preventing oxidative side reactions are the primary objectives for achieving a high yield of the desired product.

Mechanism: C3 vs. C5 Nitration

The reaction proceeds via the formation of a nitronium ion from nitric and sulfuric acid.[3][4] This electrophile then attacks the electron-rich positions of the pyridine ring (C3 and C5), forming a resonance-stabilized intermediate known as a sigma complex. The relative stability of these intermediates determines the major product.

Nitration Mechanism Figure 1: Electrophilic Attack at C3 and C5 Positions sub 2-Methylpyridin-4-ol sigma3 Sigma Complex (C3 Attack) sub->sigma3 + NO₂⁺ sigma5 Sigma Complex (C5 Attack) sub->sigma5 + NO₂⁺ no2 NO₂⁺ (Nitronium ion) prod3 2-Methyl-3-nitropyridin-4-ol sigma3->prod3 - H⁺ prod5 2-Methyl-5-nitropyridin-4-ol sigma5->prod5 - H⁺

Caption: Figure 1: Electrophilic Attack at C3 and C5 Positions.

Troubleshooting Guide

This section addresses common problems encountered during the nitration of 2-methylpyridin-4-ol in a direct question-and-answer format.

Question 1: My overall yield is very low, and much of my starting material remains unreacted. What are the likely causes?

Answer: A low conversion rate is typically due to insufficient activation of the electrophile or excessive deactivation of the substrate.

  • Insufficiently Strong Nitrating Conditions: The protonated pyridine ring is strongly deactivated. Your acid mixture may not be potent enough to generate a sufficient concentration of the nitronium ion (NO₂⁺). Ensure your sulfuric and nitric acids are concentrated and of high purity. Using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can significantly increase the reaction rate and yield by ensuring an anhydrous medium and maximizing nitronium ion formation.[5]

  • Reaction Temperature Too Low: While low temperatures are crucial to control side reactions, an excessively low temperature can slow the reaction to a crawl. If you observe no product formation, consider a modest, controlled increase in temperature (e.g., from 0 °C to 10-15 °C).

  • Poor Solubility: The starting material or its protonated form might have poor solubility in the reaction medium, limiting the reaction rate. Ensure vigorous stirring throughout the reaction to maximize the surface area and interaction between reactants.[6]

Question 2: I'm getting a mixture of 3-nitro and 5-nitro isomers. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a significant challenge. The directing effects of the hydroxyl and methyl groups are not always perfectly selective.

  • Steric Hindrance: The methyl group at the C2 position will sterically hinder attack at the C3 position to some extent. This often favors the formation of the 5-nitro isomer.

  • Temperature Effects: Reaction temperature can influence the isomer ratio. Lower temperatures often lead to higher selectivity (favoring the thermodynamically more stable product), while higher temperatures can result in a product mixture that reflects kinetic control. Experiment with a range of temperatures to find the optimal balance for your desired isomer.

  • Solvent and Acid System: The choice of acid and any co-solvent can influence the solvation of the intermediate sigma complexes, thereby affecting the activation energy barrier for the formation of each isomer. While mixed acid is standard, exploring other nitrating systems could alter the regiochemical outcome.

Question 3: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is happening?

Answer: The formation of tar is a classic sign of oxidative degradation or polymerization, common in nitrations of activated aromatic compounds.[7]

  • Overly Aggressive Conditions: High temperatures and highly concentrated acids can oxidize the electron-rich pyridinol ring or the methyl group.[8] The hydroxyl group makes the ring particularly susceptible to oxidation.

  • Actionable Steps:

    • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature rigorously, especially during the addition of the nitrating agent. A spontaneous and vigorous reaction can occur, which must be controlled with an ice-water bath.[9] Perform the addition of nitric acid or the substrate dropwise to the cooled acid mixture to manage the exotherm.

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice. Prolonged exposure to the strong acid mixture increases the likelihood of degradation.[6]

    • Consider Milder Reagents: If tarring persists, standard mixed acid may be too harsh. Consider alternative, milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).

Question 4: I'm struggling with the workup and product isolation, which is hurting my final yield.

Answer: The workup procedure is critical for obtaining a pure product and an accurate yield.

  • Quenching: Always quench the reaction by pouring the acidic mixture slowly and carefully onto a large amount of crushed ice with stirring. This dilutes the acid and dissipates heat.

  • Neutralization: The product is phenolic and may be soluble in a strong base. Neutralize the cold, aqueous solution carefully. Slowly add a base (e.g., sodium carbonate, ammonium hydroxide) until the pH is near neutral (pH 5.5-7.0).[10] Adding the base too quickly can cause localized heating and potential degradation. The product should precipitate out as a solid.

  • Purification: The crude product may contain inorganic salts and isomers.

    • Filtration and Washing: Collect the precipitated solid by suction filtration. Wash the filter cake thoroughly with cold water to remove residual acids and salts, then with a small amount of a cold, non-polar solvent (like diethyl ether) to remove non-polar impurities.

    • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol/water, acetic acid) is often effective for purification.

    • Chromatography: If isomers are present, column chromatography on silica gel may be necessary to separate them.[11]

Optimized Experimental Protocol

This protocol is a starting point based on established principles of pyridine nitration. Optimization of temperature, time, and reagent stoichiometry is recommended for your specific setup.

Materials:

  • 2-Methylpyridin-4-ol (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Carbonate (or other suitable base)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 4-5 volumes relative to the mass of the starting material).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-methylpyridin-4-ol (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping it cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of the substrate via the dropping funnel. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or UPLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of crushed ice (approx. 10 volumes) with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated solution of sodium carbonate until the pH is ~6-7. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Purification (if necessary): Recrystallize the crude solid from an appropriate solvent system or purify by column chromatography to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary functions. First, it acts as a strong acid to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4] Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.

Q2: Can I use fuming nitric acid instead of a mixed acid system?

A2: While fuming nitric acid is a powerful nitrating agent, using it alone for an activated, sensitive substrate like 2-methylpyridin-4-ol is generally not recommended. It can lead to a violent, uncontrolled reaction, extensive oxidation, and the formation of significant tarry byproducts.[7] The mixed acid system provides a more controlled and generally higher-yielding method for this type of substrate.

Q3: How critical is the exclusion of water from the reaction?

A3: Very critical. Water can react with the nitronium ion and will shift the equilibrium away from its formation, reducing the effective concentration of your electrophile and lowering the reaction rate. Using concentrated (98%) sulfuric acid and preventing atmospheric moisture from entering the reaction vessel are important for achieving good yields.[5]

Q4: What analytical methods are best for characterizing the products and any impurities?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and determining the regiochemical outcome. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 3-nitro and 5-nitro isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the strong absorbances associated with the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the hydroxyl/carbonyl group.

  • UPLC/HPLC: To assess the purity of the final product and quantify the ratio of any isomers formed.

Troubleshooting Workflow

For a systematic approach to diagnosing low yield, please follow the logical progression outlined in the diagram below.

Troubleshooting Workflow start Low or No Yield check_reagents 1. Verify Reagent Quality (Conc. H₂SO₄, HNO₃, Anhydrous?) start->check_reagents check_temp 2. Review Temperature Control (Exotherm managed during addition?) check_reagents->check_temp Reagents OK sol_reagents Use fresh, high-purity, concentrated acids. Consider using oleum. check_reagents->sol_reagents Issue Found check_workup 3. Analyze Workup Procedure (Premature quench? Incorrect pH?) check_temp->check_workup Temp OK sol_temp Ensure slow, dropwise addition at 0-5 °C. Improve cooling efficiency. check_temp->sol_temp Issue Found check_side_reactions 4. Assess Side Products (Tarry material? Isomer mixture?) check_workup->check_side_reactions Workup OK sol_workup Monitor reaction to completion (TLC). Carefully neutralize to pH 6-7 on ice. check_workup->sol_workup Issue Found sol_side_reactions Lower temperature further. Reduce reaction time. Consider milder nitrating agents. check_side_reactions->sol_side_reactions Issue Found

Sources

Technical Support Center: Controlling Exotherms in Nitro-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Thermal Runaways & Process Safety in Pyridine Nitration From: Dr. Aris Thorne, Senior Application Scientist, High-Energy Chemistry Division To: Chemical Development Teams & Process Safety Engineers

Executive Summary

Synthesizing nitro-pyridines is deceptively hazardous. Unlike benzene, the pyridine ring is electron-deficient, requiring forcing conditions (high temperature, oleum/fuming


) that often overlap with the decomposition onset temperature of the product.

This guide addresses the "Thermal Accumulation Trap" —the most common cause of catastrophic failure in this chemistry. We move beyond basic safety to the kinetics of failure.

Module 1: Critical Hazard Identification (The "Why")
Q: Why did my reaction experience a thermal runaway after the acid addition was complete?

A: You likely fell into the "Accumulation Trap."

In pyridine nitration, the ring is deactivated. If you add the nitrating agent (Mixed Acid) at a temperature below the reaction initiation threshold (often


C for deactivated substrates), the reaction does not occur immediately. Instead, the nitric acid accumulates in the vessel unreacted.

When you subsequently ramp the temperature to the required process temperature (e.g.,


C), all the accumulated acid reacts simultaneously.  This converts a flow-controlled semi-batch reaction into a thermally ballistic batch reaction.

The Fix: Reaction Initiation Verification

  • Protocol: Stop addition after 5-10% of the reagent is added.

  • Check: Look for a "thermal kick" (a rise in

    
     or a drop in jacket temperature 
    
    
    
    as the chiller compensates).
  • Rule: If no exotherm is detected, DO NOT continue addition. Increase temperature until initiation is observed, then resume dosing.

Visualizing the Hazard: Accumulation vs. Instantaneous Reaction

ThermalAccumulation Start Start Acid Addition Check Is Exotherm Detected? Start->Check Safe Safe: Rate Controlled by Addition Check->Safe Yes (T_int rises) Danger DANGER: Reagent Accumulation Check->Danger No (T_int stable) Safe->Start Continue Dosing Runaway Thermal Runaway upon Heating Danger->Runaway Heat applied

Figure 1: The Accumulation Feedback Loop. Failure to detect reaction initiation leads to a "sleeping" hazard that wakes up catastrophically upon heating.

Module 2: The N-Oxide Route (Process Specifics)
Q: I am nitrating Pyridine-N-oxide to get 4-nitropyridine-N-oxide. Are the risks different?

A: Yes. The product is significantly less stable than the starting material.

While the N-oxide activates the C-4 position, making nitration easier than on pyridine itself, the product (4-nitropyridine-N-oxide) has a high decomposition energy.

Key Data Points:

  • Decomposition Energy: ~455 kJ/kg (Product) vs. ~306 kJ/kg (Starting Material).[1]

  • MTSR (Maximum Temperature of Synthesis Reaction): Often exceeds the decomposition onset temperature if cooling fails.

Troubleshooting The "Iron Spike":

  • Issue: Sudden decomposition during the hold phase.

  • Cause: Trace iron (Fe) from stainless steel reactors or contaminated sulfuric acid can catalyze the decomposition of the N-oxide functionality.

  • Solution: Use glass-lined reactors or Hastelloy. Check acid feeds for Fe levels (<10 ppm).

Module 3: Process Control & Dosing Logic
Q: How should I control the mixed acid addition?

A: Dose by Thermal Response, not by Time.

A standard SOP saying "Add over 2 hours" is dangerous because it ignores the reactor's cooling capacity dynamics.

The "Smart Dosing" Protocol:

  • Calculate Cooling Capacity (

    
    ):  Determine the max heat removal rate of your vessel at the target temperature.
    
  • Set Dosing Limit: The addition rate must generate heat (

    
    ) such that 
    
    
    
    .
  • Interlocks:

    • If

      
      C 
      
      
      
      STOP FEED .
    • If Agitator Power < Threshold (Mixing failure)

      
      STOP FEED .
      
Table 1: Critical Process Parameters (CPP) for Nitration
ParameterRisk ThresholdConsequenceCorrective Action
Acid Addition Rate

capacity
Thermal RunawaySlave pump speed to

(PID loop).
Agitation Speed

rpm (Scale dependent)
Hot spots / LayeringInterlock feed pump to agitator RPM.
Water Content

in Mixed Acid
Reaction stall

Accumulation
Use oleum or maintain strict anhydrous conditions.
Hold Temp

C
Product DecompositionCrash cool (Drown-out) if T approaches

C.
Module 4: Validated Experimental Protocol

Target: Synthesis of 4-Nitropyridine-N-oxide (Scale: 100 mmol) Note: This protocol emphasizes safety stops often omitted in academic literature.

Step 1: Preparation of Nitrating Acid (Exothermic Step)

  • Action: In a separate vessel, cool 30 mL conc.

    
     to 
    
    
    
    C.
  • Action: Slowly add 12 mL fuming

    
    .
    
  • Safety Check: Maintain

    
    C. Do not generate this in situ with the substrate unless strictly validated.
    

Step 2: Substrate Charging

  • Action: Charge 9.51 g Pyridine-N-oxide to the reactor.

  • Action: Heat to

    
    C (Activation temperature).
    

Step 3: The "Test Dose" (Critical)

  • Action: Add 5% of the Nitrating Acid.

  • Observation: Wait 5 minutes. Does

    
     rise?
    
    • Yes: Proceed to Step 4.

    • No:STOP. Increase T by

      
      C and retry test dose.
      

Step 4: Controlled Addition

  • Action: Add remaining acid dropwise over 45-60 mins.

  • Control: Maintain

    
     between 
    
    
    
    C. If
    
    
    drops (end of exotherm), do not apply external heat immediately; wait for induction.

Step 5: The High-Temp Hold

  • Action: Slowly ramp to

    
    C.
    
  • Hazard: This is the decomposition danger zone. Monitor pressure (gas evolution).[2]

  • Workup: Cool to

    
    C before pouring onto ice (Drown-out).
    
Module 5: Emergency Response (FAQs)
Q: The agitator stopped during acid addition. What do I do?

A: DO NOT RESTART THE AGITATOR.

  • Reason: The acid and substrate have likely stratified (separated into layers). Restarting the agitator now will cause instantaneous mixing of large volumes of reagents, leading to an explosion-speed exotherm.

  • Action:

    • Cut all feeds.[2]

    • Apply maximum cooling.[2]

    • Quench by dumping the reactor contents slowly into a pre-filled water/ice quench tank (bottom dump), or if not possible, leave to cool statically and treat as a bomb.

Q: I see brown fumes (

) puffing rhythmically. Is this normal?

A: No, this is "chugging" – a precursor to runaway.

  • Mechanism: The reaction is surging. Localized hot spots are boiling off

    
    .
    
  • Action: Stop feed immediately. Increase agitation speed (if safe) to dissipate hot spots.

References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Org. Process Res. Dev. (2002). "Process Safety Assessment of the Nitration of Pyridine-N-oxide". American Chemical Society.[3]

  • Bretherick's Handbook of Reactive Chemical Hazards. (2017). "Nitration Incidents involving Heterocycles". Elsevier.
  • BenchChem Technical Support . (2025). "Managing Nitration Reactions: Calorimetry and Scale-Up".

  • Guggenheim, T. (2013).[3] "Chemistry, Process Design, and Safety for the Nitration Industry".[1][3] ACS Symposium Series.

Disclaimer: This guide is for professional researchers. All nitration protocols must be validated by Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) before scale-up.

Sources

Safety Operating Guide

Operational Guide: 2-Methyl-5-nitropyridin-4-ol Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

This guide mandates the specific disposal protocols for 2-Methyl-5-nitropyridin-4-ol (CAS: 21901-40-6). Due to the presence of a nitro group (


) on the pyridine ring, this compound requires strict segregation from strong oxidizers and reducing agents to prevent uncontrolled exothermic reactions.

Core Directive: Do NOT dispose of this compound via municipal waste or untreated drain release. All disposal must occur via high-temperature incineration equipped with nitrogen oxide (


) scrubbing systems.

Chemical Intelligence & Hazard Matrix

Understanding the physicochemical properties is the first step in a self-validating safety protocol. The nitro-functionality dictates the incineration requirement, while the hydroxyl group (tautomeric with pyridone) influences solubility and pH sensitivity.

ParameterDataOperational Implication
Chemical Name 2-Methyl-5-nitropyridin-4-olPrimary Identifier
CAS Number 21901-40-6Verification Standard
Formula

Nitrogen content implies

generation
Physical State Solid (Yellow/Orange powder)Particulate control required
Acidity (pKa) ~8.5 (Phenolic -OH)Soluble in basic aqueous solutions
Key Hazards Irritant (H315, H319, H335)PPE: Nitrile gloves, respirator if dusting
Reactivity Incompatible with Strong OxidizersCRITICAL: Segregate from Nitric Acid/Peroxides

Pre-Disposal Validation (Self-Validating System)

Before initiating disposal, the operator must perform a Tri-Point Check to ensure the waste stream is stable. This prevents "blind" disposal which leads to accidents.

  • Identity Verification: Confirm CAS 21901-40-6. Why? Isomers like methyl-nitropyridines (without the -OH) have different lipophilicities and skin permeation risks.

  • State Assessment:

    • Is it dry solid?

      
       Proceed to Protocol A .
      
    • Is it in solution?

      
       Proceed to Protocol B .
      
  • Incompatibility Scan: Ensure no oxidizers (e.g., permanganates, chlorates) are present in the waste container. Causality: Nitro compounds can act as fuel in the presence of strong oxidizers, leading to rapid deflagration.

Disposal Workflow Logic

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalWorkflow Start Start: Waste Assessment StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Precipitate) StateCheck->SolidPath Dry Solid LiquidPath Solution (Mother Liquor) StateCheck->LiquidPath Dissolved ContainerSolid Pack in HDPE/Glass Label: 'Toxic Solid - Organic' SolidPath->ContainerSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens ContainerHalo Pack in HDPE/Glass Label: 'Halogenated Waste' Halogenated->ContainerHalo ContainerNonHalo Pack in HDPE/Glass Label: 'Flammable Organic Waste' NonHalogenated->ContainerNonHalo Final Final Disposal: Incineration with Scrubber ContainerSolid->Final ContainerHalo->Final ContainerNonHalo->Final

Figure 1: Decision matrix for segregating 2-Methyl-5-nitropyridin-4-ol waste based on physical state and solvent background.

Execution Protocols

Protocol A: Solid Waste Disposal (Recommended)

Context: Used for expired pure chemicals, reaction precipitates, or contaminated solid consumables (gloves, paper).

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.

    • Scientific Rationale: HDPE is resistant to phenolic interaction; amber glass prevents UV degradation which could destabilize nitro-moieties over long storage.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Constituent: 2-Methyl-5-nitropyridin-4-ol

    • Hazards: Irritant, Toxic.[1][2][3][4][5]

    • Code: Check local regulations (e.g., RCRA "Characteristic Waste" if not specifically listed, often D003 if reactive, though unlikely here).

  • Secondary Containment: Place the primary container into a secondary plastic tray to capture potential leakage.

  • Hand-off: Schedule pickup by EHS (Environmental Health & Safety) for Incineration .

Protocol B: Solution Waste (Mother Liquors)

Context: Reaction mixtures or filtrates containing the compound.

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol).

    • Causality: Halogenated solvents require higher incineration temperatures to prevent dioxin formation; mixing them with non-halogenated streams increases disposal costs and complexity.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic, neutralize to pH 6-8.

    • Note: 2-Methyl-5-nitropyridin-4-ol is amphoteric (pyridyl nitrogen is basic, hydroxyl is acidic). Neutral pH minimizes solubility and potential for unexpected precipitation in the waste drum.

  • Segregation: Pour into the appropriate waste carboy (Halogenated or Non-Halogenated).

    • WARNING: Do not mix with waste streams containing heavy metals or strong oxidizers.

  • Rinsing: Triple rinse the original glassware with the compatible solvent and add the rinsate to the waste container.

Emergency Contingencies

In the event of a spill, immediate action minimizes exposure and environmental impact.[4][6]

  • Spill Type: Solid Powder

    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE: Don nitrile gloves, safety goggles, and an N95/P100 respirator (dust hazard).

    • Cleanup: Use a wet wipe or damp paper towel to pick up the powder. Do not dry sweep (generates dust aerosols).

    • Disposal: Place all cleanup materials into a sealed bag and treat as Protocol A .

  • Spill Type: Liquid Solution

    • Ventilate: Open fume hoods or windows.

    • Absorb: Use an inert absorbent (Vermiculite or Sand).[7][6] Do not use sawdust (organic absorbents can react with nitro compounds if concentrated).

    • Disposal: Scoop absorbed material into a container and treat as Protocol A .

References

  • PubChem. Compound Summary: 2-Hydroxy-4-methyl-5-nitropyridine (CAS 21901-40-6). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[8] 40 CFR Part 261. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.